9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine
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Overview
Description
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 4-position of the pyrimidine ring, which is fused to a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 4-methoxypyrimidine, followed by the introduction of the purine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale bromination and subsequent coupling reactions under controlled conditions to minimize impurities and maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can intercalate into nucleic acids, disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-methoxypyrimidin-2-amine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-amino-5-bromo-4-methoxypyrimidine
Uniqueness
Compared to similar compounds, 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and purine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2758002-53-6 |
---|---|
Molecular Formula |
C10H8BrN7O |
Molecular Weight |
322.1 |
Purity |
95 |
Origin of Product |
United States |
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